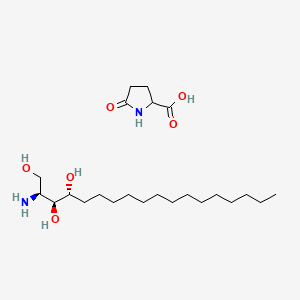

Phytosphingosine PCA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phytosphingosine PCA is a naturally occurring sphingoid base that is a key component of phytoceramides. It is known for its role in maintaining the skin barrier and has been widely studied for its anti-inflammatory and antimicrobial properties. This compound is also involved in the differentiation of keratinocytes and the formation of the cornified envelope, which is essential for skin hydration and protection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phytosphingosine PCA can be synthesized through various chemical routes. One common method involves the use of chiral pool approaches, chiral auxiliary, and asymmetric reactions to construct the continuous stereogenic centers in the molecule . For instance, starting from D-ribo-phytosphingosine, the synthesis involves multiple steps including Sharpless dihydroxylation, epoxidation, and asymmetric aldol reactions .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast strains such as Wickerhamomyces ciferrii, which naturally produce ceramide precursors like tetraacetyl phytosphingosine . The fermentation process is optimized to enhance the yield of this compound, followed by extraction and purification steps to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Phytosphingosine PCA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in different applications such as skincare formulations and pharmaceuticals .

Aplicaciones Científicas De Investigación

Phytosphingosine PCA has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex sphingolipids and glycosphingolipids.

Biology: this compound plays a crucial role in cell signaling and apoptosis.

Medicine: The compound is used in dermatological formulations for its anti-inflammatory and antimicrobial properties.

Industry: this compound is used in the cosmetic industry for its skin moisturizing and barrier-enhancing properties.

Mecanismo De Acción

Phytosphingosine PCA exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines such as interleukin-1α (IL-1α) and reduces inflammation caused by UV-B irradiation.

Antimicrobial: The compound disrupts the cell membranes of microorganisms, inhibiting their growth.

Skin Barrier Enhancement: this compound stimulates the biosynthesis of filaggrin and other proteins involved in the formation of the cornified envelope, thereby enhancing the skin barrier function.

Comparación Con Compuestos Similares

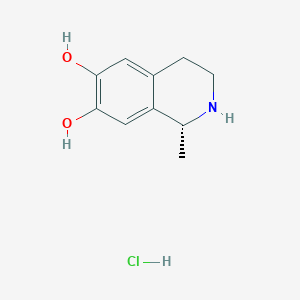

Sphingosine: Another sphingoid base that is a key component of sphingolipids. Unlike phytosphingosine PCA, sphingosine lacks the additional hydroxyl group.

Dihydrosphingosine: Similar to sphingosine but with a saturated carbon chain.

This compound stands out due to its enhanced skin barrier properties and its ability to modulate inflammatory responses, making it a valuable compound in both research and industrial applications.

Propiedades

Número CAS |

291520-27-9 |

|---|---|

Fórmula molecular |

C23H46N2O6 |

Peso molecular |

446.6 g/mol |

Nombre IUPAC |

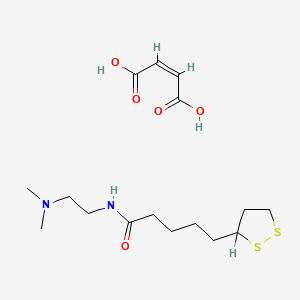

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H39NO3.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;7-4-2-1-3(6-4)5(8)9/h16-18,20-22H,2-15,19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t16-,17+,18-;/m0./s1 |

Clave InChI |

CMYDLTSVAJKTPU-RXQQAGQTSA-N |

SMILES isomérico |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.C1CC(=O)NC1C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O.C1CC(=O)NC1C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)

![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)